molecular formula C19H20N2O4 B2355022 2-(4-methoxyphenoxy)-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide CAS No. 922054-40-8

2-(4-methoxyphenoxy)-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide

Cat. No.: B2355022
CAS No.: 922054-40-8
M. Wt: 340.379
InChI Key: AEACQHDVCCNCQM-UHFFFAOYSA-N
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Description

2-(4-methoxyphenoxy)-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides It is characterized by the presence of a methoxyphenoxy group and a tetrahydroquinolinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxyphenoxy)-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide typically involves a multi-step process:

    Formation of the Tetrahydroquinolinone Core: The synthesis begins with the preparation of the 1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl intermediate. This can be achieved through a Pictet-Spengler reaction, where an appropriate aldehyde reacts with an amine in the presence of an acid catalyst.

    Introduction of the Methoxyphenoxy Group: The next step involves the introduction of the 4-methoxyphenoxy group. This can be accomplished through a nucleophilic aromatic substitution reaction, where the tetrahydroquinolinone intermediate reacts with 4-methoxyphenol in the presence of a base.

    Acetamide Formation: Finally, the acetamide moiety is introduced by reacting the intermediate with acetic anhydride or acetyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-methoxyphenoxy)-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a phenol derivative.

    Reduction: The carbonyl group in the tetrahydroquinolinone moiety can be reduced to form a hydroxyl group.

    Substitution: The acetamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride can be employed under mild conditions.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: Formation of 2-(4-hydroxyphenoxy)-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide.

    Reduction: Formation of 2-(4-methoxyphenoxy)-N-(1-methyl-2-hydroxy-1,2,3,4-tetrahydroquinolin-6-yl)acetamide.

    Substitution: Formation of various substituted acetamides depending on the nucleophile used.

Scientific Research Applications

2-(4-methoxyphenoxy)-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide has several scientific research applications:

    Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structural features. It may exhibit biological activities such as anti-inflammatory, antimicrobial, or anticancer properties.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can serve as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.

Mechanism of Action

The mechanism of action of 2-(4-methoxyphenoxy)-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide depends on its specific application:

    Biological Activity: If used as a drug, it may interact with specific molecular targets such as enzymes or receptors. The methoxyphenoxy group could facilitate binding to hydrophobic pockets, while the acetamide moiety may form hydrogen bonds with target proteins.

    Materials Science: The compound’s electronic properties could be harnessed in the design of organic semiconductors or light-emitting diodes.

Comparison with Similar Compounds

Similar Compounds

    2-(4-hydroxyphenoxy)-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide: Similar structure but with a hydroxyl group instead of a methoxy group.

    2-(4-methoxyphenoxy)-N-(1-methyl-2-hydroxy-1,2,3,4-tetrahydroquinolin-6-yl)acetamide: Similar structure but with a hydroxyl group in the tetrahydroquinolinone moiety.

Uniqueness

2-(4-methoxyphenoxy)-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide is unique due to the combination of its methoxyphenoxy and tetrahydroquinolinone groups. This unique structure may confer distinct biological activities and material properties compared to its analogs.

Properties

IUPAC Name

2-(4-methoxyphenoxy)-N-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4/c1-21-17-9-4-14(11-13(17)3-10-19(21)23)20-18(22)12-25-16-7-5-15(24-2)6-8-16/h4-9,11H,3,10,12H2,1-2H3,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEACQHDVCCNCQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CCC2=C1C=CC(=C2)NC(=O)COC3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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